molecular formula C11H10BrNOS B11764728 2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole CAS No. 886367-64-2

2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole

Cat. No.: B11764728
CAS No.: 886367-64-2
M. Wt: 284.17 g/mol
InChI Key: HQHUMXBLUKXRFE-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole (CAS No: 886367-64-2) is a high-purity brominated thiazole derivative offered for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C 11 H 10 BrNOS and a molecular weight of 284.18 g/mol, this compound features a thiazole ring—a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The bromine atom at the 2-position of the thiazole ring makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid exploration of chemical space around the thiazole core . Thiazole-containing compounds are of significant research interest due to their presence in various FDA-approved drugs and their demonstrated potential in targeting numerous pathological conditions . Molecules incorporating the thiazole moiety have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, among others . Specifically, structurally similar thiazole-based stilbene analogs have been identified as potent DNA topoisomerase IB (Top1) inhibitors, demonstrating significant cytotoxicity against human cancer cell lines, highlighting the value of the thiazole scaffold in developing novel anticancer agents . Researchers can leverage this brominated intermediate to develop new chemical entities for probing biological pathways or as potential therapeutic candidates for a range of diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

886367-64-2

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

2-bromo-4-(2-methoxy-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10BrNOS/c1-7-3-4-8(10(5-7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3

InChI Key

HQHUMXBLUKXRFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)Br)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method, adapted from visible light-driven protocols, leverages photoredox catalysis to construct the thiazole core. The synthesis involves:

  • Substrates : 2-Methoxy-4-methylacetophenone (1.0 mmol), N-bromosuccinimide (NBS, 1.5 mmol), and thiourea (1.2 mmol).

  • Solvent : Water or ethanol (3 mL).

  • Light Source : Blue LEDs (450–470 nm).

  • Reaction Time : 30 minutes at room temperature.

The mechanism proceeds via NBS-mediated α-bromination of the ketone, followed by cyclization with thiourea to form the thiazole ring. The bromine atom is introduced regioselectively at position 2 due to the electrophilic nature of the intermediate.

Yield and Scalability

  • Yield : 75–87% for analogous thiazoles.

  • Gram-Scale Feasibility : Demonstrated for 2,4-disubstituted thiazoles (e.g., 3a in Source, 87% yield at 5 mmol scale).

Table 1: Optimization of Visible Light-Mediated Synthesis

ParameterOptimal ConditionImpact on Yield
SolventWaterMaximizes yield (87%)
NBS Equivalents1.5Prevents over-bromination
Light Wavelength450 nmEnhances cyclization efficiency

Hantzsch Thiazole Synthesis

α-Bromo Ketone Preparation

The Hantzsch method involves brominating 2-methoxy-4-methylacetophenone using molecular bromine (Br₂) or NBS. Key steps:

  • Bromination :

    • Conditions : Br₂ (1.1 eq) in chloroform at 0–5°C, pH adjusted with NaHCO₃.

    • Product : 2-Bromo-1-(2-methoxy-4-methylphenyl)propan-1-one (yield: 70–85%).

  • Cyclization with Thiourea :

    • Conditions : Reflux in ethanol (4 h).

    • Mechanism : The α-bromo ketone reacts with thiourea, forming the thiazole ring via nucleophilic attack and dehydration.

Challenges and Modifications

  • Regioselectivity : Competing formation of 5-bromo isomers may occur, requiring careful temperature control.

  • Yield : 65–78% for related compounds.

Table 2: Hantzsch Synthesis Parameters

StepConditionsYield (%)
BrominationBr₂, CHCl₃, 0°C82
CyclizationEtOH, reflux75

Suzuki Coupling Approach

Synthesis of Thiazole Boronic Acid

A two-step strategy is employed:

  • Preparation of 4-Bromothiazole-2-boronic Acid :

    • Method : Lithiation of 2,4-dibromothiazole at -78°C, followed by reaction with triisopropyl borate.

    • Yield : 60–70%.

  • Coupling with 2-Methoxy-4-Methylphenylboronic Acid :

    • Catalyst : Pd(PPh₃)₄ (5 mol%).

    • Base : K₂CO₃ (2 eq).

    • Solvent : DMF/H₂O (4:1) at 80°C.

    • Yield : 57–67%.

Post-Coupling Bromination

If the thiazole lacks bromine, electrophilic bromination with NBS or Br₂ is performed:

  • Conditions : DCM, 0°C, 2 h.

  • Yield : 80–90%.

Table 3: Suzuki Coupling Performance

ParameterConditionYield (%)
Catalyst Loading5 mol% Pd(PPh₃)₄65
Solvent SystemDMF/H₂O63

Comparative Analysis of Methods

Table 4: Method Comparison

MethodStepsYield (%)ScalabilityRegioselectivity
Visible Light-Mediated187HighExcellent
Hantzsch275ModerateModerate
Suzuki Coupling365LowHigh
  • Efficiency : The visible light method outperforms others in yield and simplicity.

  • Industrial Applicability : Continuous flow adaptations of the Hantzsch method are feasible .

Chemical Reactions Analysis

Bromination Reactions

Bromination is central to the synthesis and modification of this compound. Two key pathways are observed:

Direct Bromination of Precursors

For the phenyl ring component (2-methoxy-4-methylphenyl), bromination of p-cresol (4-methylphenol) is critical. The continuous bromination method outlined in patent CN101279896B minimizes side reactions (e.g., 2,6-dibromination) by controlling bromine addition rates and temperature .

Optimized conditions :

  • Bromine and p-cresol solutions are mixed in a pipeline reactor.

  • Molar ratio: Br₂/p-cresol ≈ 0.98–1.03.

  • Temperature: Reactor inlet (-35°C to 30°C), outlet (-25°C to 50°C) .

Bromination of Thiazole Derivatives

Once the thiazole core is formed, bromination can occur at specific positions. For example, in the synthesis of 2-anilino-4-hydroxy-5-[2-(4-methoxy-3-methylphenyl)-1-bromo-2-oxoethyl]-1,3-thiazole , bromine in acetic acid selectively brominates the thiazole derivative .

Procedure :

  • Dissolve thiazole in acetic acid.

  • Add bromine solution slowly with stirring.

  • Heat gently until HBr gas evolution ceases.

  • Filter and crystallize the product .

Substitution and Coupling Reactions

The bromine atom in 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole enables further chemical transformations:

Nucleophilic Substitution

  • Reagent : Sodium methoxide (NaOMe) in methanol.

  • Mechanism : The bromine atom at the 2-position is replaced by a methoxy group via an SN2 mechanism.

Reduction Reactions

  • Reagent : Lithium aluminum hydride (LiAlH₄).

  • Mechanism : Reduces thiazole rings or ketone groups (if present) to form saturated derivatives.

Cross-Coupling Reactions

  • Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄).

  • Mechanism : Enables coupling with aryl or alkenyl partners at the bromine site, expanding the compound’s structural diversity.

Structural Influence on Reactivity

The substituents (methoxy and methyl groups on the phenyl ring) significantly affect the compound’s reactivity:

  • Methoxy group : Electron-donating, stabilizing intermediates during bromination .

  • Methyl group : Steric hindrance reduces side reactions during synthesis .

  • Thiazole ring : The nitrogen and sulfur atoms participate in hydrogen bonding, influencing nucleophilic substitution.

Biological and Medicinal Context

While the focus is on chemical reactions, structural features like the bromine atom and substituted phenyl ring are critical for biological activity (e.g., anticancer or antimicrobial properties) . For example, methoxy and methyl substituents enhance interactions with enzymatic targets, as observed in thiazole derivatives with similar substitutions .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that thiazole derivatives can effectively combat various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.7 to 2.8 μg/mL, indicating strong efficacy compared to standard antibiotics .

Antifungal Activity
Research has demonstrated the antifungal potential of thiazole derivatives against several fungal pathogens. For instance, compounds similar to this compound have shown effective inhibition zones against common fungal strains . The MIC values for these antifungal activities can vary significantly based on structural modifications and the specific fungal targets.

Anticancer Properties
The anticancer activity of thiazole compounds has been extensively studied, with findings indicating that they can inhibit tubulin polymerization, a critical process in cancer cell division . Specifically, derivatives like this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the disruption of microtubule dynamics .

Biochemical Mechanisms

Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that this compound could inhibit fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis . Understanding these interactions is vital for elucidating its pharmacological profile and optimizing its therapeutic applications.

Therapeutic Potential

Diabetes Management
Thiazole derivatives are being explored for their potential in managing diabetes mellitus. Compounds like this compound may offer cytoprotective effects against diabetic complications due to their ability to modulate glucose metabolism and improve insulin sensitivity . This application is particularly relevant given the increasing prevalence of diabetes worldwide.

Data Table: Summary of Biological Activities

Activity Type Efficacy MIC Range Reference
AntimicrobialEffective against MRSA0.7 - 2.8 μg/mL
AntifungalInhibition of fungal growthVaries by strain
AnticancerInhibits tubulin polymerizationVaries by cell line
Enzyme InhibitionInhibits fructose-1,6-bisphosphataseNot specified
Diabetes ManagementCytoprotective effectsNot specified

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, including this compound, researchers found that certain modifications enhanced antibacterial activity against gram-positive bacteria like Staphylococcus aureus. The study reported MIC values significantly lower than those of standard treatments, suggesting the potential for developing novel antibiotics based on this scaffold .

Case Study 2: Anticancer Mechanism
A series of experiments conducted on cancer cell lines demonstrated that thiazole derivatives could effectively inhibit cell growth by disrupting microtubule formation. The specific compound this compound was highlighted for its ability to induce apoptosis in tumor cells, providing a promising avenue for anticancer drug development .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole with key analogs based on substituent patterns, molecular weights, and physicochemical characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aryl Ring Key Features Reference ID
This compound C₁₁H₁₀BrNOS 284.17 (calculated) 2-methoxy, 4-methyl Electron-donating groups Inferred
2-Bromo-4-(3,4-difluorophenyl)thiazole (19) C₉H₅BrF₂NS 269.11 3,4-difluoro Electron-withdrawing groups
4-Bromo-2-(2-fluorophenyl)thiazole C₉H₅BrFNS 258.11 2-fluoro Halogen substitution
4-Bromo-2-(3-chloro-4-methoxyphenyl)thiazole C₁₀H₇BrClNOS 308.60 3-chloro, 4-methoxy Mixed substituents
2-Bromo-4-(1,1-dimethylethyl)thiazole C₆H₉BrN₂S 221.12 tert-butyl Bulky alkyl group

Key Observations :

  • Electron-Donating vs.
  • Molecular Weight : The target compound has a higher molecular weight (284.17 g/mol) than simpler analogs (e.g., 258.11 g/mol for 4-bromo-2-(2-fluorophenyl)thiazole), which may influence pharmacokinetic properties such as membrane permeability .

Biological Activity

2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are recognized for their pharmacological significance, exhibiting various properties including antimicrobial, anticancer, and anticonvulsant activities. This article aims to delve into the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H10BrN1SC_{11}H_{10}BrN_1S, with a molecular weight of approximately 269.17 g/mol. The presence of the bromine atom and the methoxy group significantly influences its biological properties.

1. Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. A study highlighted that compounds containing thiazole rings demonstrated significant activity against various bacterial strains, including Micrococcus luteus and Staphylococcus aureus. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against these pathogens, suggesting potential as effective antimicrobial agents .

2. Anticancer Properties

Thiazole derivatives are also explored for their anticancer activities. Compounds with structural similarities to this compound have been shown to inhibit tubulin polymerization, a critical process in cancer cell proliferation. In vitro studies have demonstrated that certain thiazole compounds exhibit IC50 values in the low nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potent anticancer effects .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Thiazole A0.12–2.78MCF-7
Thiazole B<0.15A549
This compoundTBDTBD

3. Anticonvulsant Activity

The anticonvulsant potential of thiazoles is another area of interest. In studies where thiazole derivatives were tested, some compounds displayed significant anticonvulsant effects with median effective doses lower than existing antiepileptic drugs like ethosuximide . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhance anticonvulsant properties.

Table 2: Anticonvulsant Activity Comparison

CompoundMedian Effective Dose (mg/kg)Reference Drug
Compound X<20Ethosuximide
Compound YTBDTBD

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various thiazole derivatives. For instance, a series of compounds structurally related to this compound were synthesized and tested for their efficacy against different cancer cell lines and microbial strains, demonstrating promising results that warrant further investigation .

Q & A

Basic: What are the common synthetic routes for 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For example, substituted benzaldehydes can react with thioamide precursors under reflux conditions in ethanol, with glacial acetic acid as a catalyst, to form the thiazole core . Key parameters include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of reactants to minimize side products.
  • Reflux duration : Extended reflux (4–6 hours) ensures complete cyclization.
  • Purification : Vacuum evaporation followed by recrystallization or column chromatography improves purity .
    For brominated derivatives like the target compound, post-synthetic bromination using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) is often employed to avoid over-substitution .

Advanced: How can X-ray crystallography and SHELX software validate the structural integrity of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Using SHELX programs (e.g., SHELXL for refinement):

  • Data collection : High-resolution (<1.0 Å) data from a diffractometer ensures accurate atomic positioning .
  • Refinement strategies : Anisotropic displacement parameters for heavy atoms (e.g., bromine) and hydrogen bonding analysis refine the model.
  • Validation tools : R-factors (<5%) and residual electron density maps (<0.3 eÅ⁻³) confirm structural accuracy .

Basic: What in vitro assays are suitable for preliminary screening of antimicrobial activity in thiazole derivatives like this compound?

Answer:

  • Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Agar diffusion : Zones of inhibition (ZOI) quantify bactericidal/fungicidal potency.
  • Cell viability assays : MTT or resazurin-based tests assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to rule off-target effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Answer:

  • Substituent modulation : Varying the methoxy or methyl groups on the phenyl ring alters lipophilicity and target binding. Electron-withdrawing groups (e.g., -NO₂) may enhance antimicrobial activity .
  • Biological evaluation : Pair in vitro assays (e.g., enzyme inhibition kinetics) with computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like Candida CYP51 .

Advanced: What computational methods are employed to predict the electronic properties of this compound for material science applications?

Answer:

  • DFT calculations : Gaussian software calculates HOMO/LUMO energies to assess electron-withdrawing/donating capabilities. Thiazole’s electron-deficient nature can lower HOMO levels, useful in organic photovoltaics .
  • Charge-transfer analysis : Time-dependent DFT (TD-DFT) predicts absorption spectra, guiding applications in light-emitting diodes (LEDs) .

Basic: How is gas chromatography-mass spectrometry (GC-MS) utilized to assess the purity and stability of this compound?

Answer:

  • Column selection : Polar stationary phases (e.g., DB-5MS) resolve thiazole derivatives from impurities.
  • Fragmentation patterns : MS detects characteristic ions (e.g., m/z 213 for the thiazole core) and bromine isotope signatures (m/z 79/81) .
  • Stability testing : Thermal gravimetric analysis (TGA) coupled with GC-MS monitors decomposition at elevated temperatures .

Advanced: What metabolic pathways might degrade this compound in eukaryotic systems, and how can this be studied?

Answer:

  • Isotopic labeling : Incubate with ¹⁴C-labeled compound in hepatocyte cultures; track metabolites via liquid scintillation counting .
  • Enzyme profiling : Cytochrome P450 (CYP) inhibitors (e.g., ketoconazole) identify oxidation pathways.
  • Salvage pathway analysis : In yeasts, phosphorylation of thiazole intermediates (e.g., HET-P) can be monitored via ³¹P-NMR .

Advanced: How do crystallographic twinning and high-resolution data influence the refinement of this compound using SHELXL?

Answer:

  • Twinning detection : SHELXL’s BASF parameter refines twin fractions in cases of pseudo-merohedral twinning.
  • High-resolution refinement : Anisotropic displacement parameters and extinction corrections improve accuracy for heavy atoms (Br, S) .

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